molecular formula C5H8Br2O B011214 2-Bromo-2-methylbutanoyl bromide CAS No. 106265-07-0

2-Bromo-2-methylbutanoyl bromide

Cat. No. B011214
M. Wt: 243.92 g/mol
InChI Key: GGDZHEUPZPBLMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-Bromo-2-methylbutanoyl bromide, such as 2-bromo-4-chlorophenyl-2-bromobutanoate, involves the reaction of related phenols with bromobutanoyl bromide in the presence of pyridine and subsequent reactions like Pd-catalyzed Suzuki cross-coupling reactions (Nazeer et al., 2020).

Molecular Structure Analysis

X-ray crystallographic studies on compounds related to 2-Bromo-2-methylbutanoyl bromide, like N-(4-bromobutanoyl)-N'-(2-3- and 4-methylphenyl)thiourea, have shown that these compounds crystallize in a triclinic system with space group P1. The molecules adopt a trans-cis configuration with respect to the thiono C=S bond across their C–N bonds (Abosadiya et al., 2015).

Chemical Reactions and Properties

Bromination reactions, a key chemical reaction involving bromine and organic compounds, have been extensively studied. For instance, the gas phase photochemical bromination of isobutane to yield 2-bromo-2-methylpropane proceeds through an atom and radical chain mechanism (Eckstein et al., 1954). Moreover, the photobromination of compounds like 1-cyano-2-methylbutane yields various monobrominated products through different mechanisms (Tanner et al., 1974).

Physical Properties Analysis

The study of physical properties such as the crystalline structure of related compounds, like 2-Bromo-2, 3, 3-trimethylbutane, revealed interesting aspects like phase transitions and crystal symmetry. For example, 2-Bromo-2, 3, 3-trimethylbutane forms a plastic crystal with a body-centered cubic lattice (Koide et al., 1960).

Chemical Properties Analysis

Chemical properties, such as the enantioselective surface chemistry of R-2-bromobutane, indicate the influence of chiral surfaces on product yields during temperature-programmed reaction spectroscopy. This enantioselectivity is affected by the surface structure, as demonstrated by different product yields on various chiral surfaces (Rampulla et al., 2006).

Scientific Research Applications

  • Decomposition and Catalysis : Hydrogen bromide, which is structurally related to 2-Bromo-2-methylbutanoyl bromide, has been shown to catalyze the decomposition of 3-methylbutan-2-ol, leading to products like methylbutenes and water (Johnson & Stimson, 1982). Additionally, catalytic dehydrohalogenation of bromobutanes on alumina modified with potassium bromide can produce compounds like 1-butene and 2-methylpropene (Hadzistelios, Sideri-Katsanou, & Katsanos, 1972).

  • Synthesis and Chemical Reactions : The compound reacts with 2-aminopyridines to produce imidazo[1,2-a]pyridine and other derivatives (Elliott, Guzik, & Soler, 1982). An efficient synthetic route has been developed for derivatives like 2,3,6-tri-O-(2-bromo-2-methylpropionyl)-β-cyclodextrin, useful in biomedical applications (Li & Xiao, 2005).

  • Radiochemical Studies : When irradiated with low neutron fluxes, bromobutanes, including compounds structurally related to 2-Bromo-2-methylbutanoyl bromide, undergo fragmentation, producing various organic bromides (McFadden, Mcintosh, & Harris, 1960).

  • Palladium-Catalyzed Reactions : A study demonstrated the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives via a Pd-catalyzed Suzuki cross-coupling reaction, showcasing the reactivity and electronic properties of these compounds (Nazeer et al., 2020).

  • Photochemical Reactions : The photochemical bromination of compounds such as methyl (E)-2-methylbut-2-enoate with N-bromosuccinimide results in products like 4-bromo-2-methylbut-2-en-4-olide, which are valuable for further chemical synthesis (Ishii et al., 1985).

  • Conformational Analysis : Research on the conformational analysis of related alkyl bromides, such as 2-bromo-2-methylpentane and 3-bromo-3-methylpentane, provides insights into their structural behavior (Crowder, Richardson, & Gross, 1980).

  • Biomedical and Biological Research : Novel N-(-bromoacyl)--amino esters, which could be derived from similar brominated compounds, have been studied for potential use in prodrugs, considering their low cytotoxicity and lack of antibacterial and anti-inflammatory activity (Yancheva et al., 2015).

properties

IUPAC Name

2-bromo-2-methylbutanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O/c1-3-5(2,7)4(6)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDZHEUPZPBLMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622567
Record name 2-Bromo-2-methylbutanoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-methylbutanoyl bromide

CAS RN

106265-07-0
Record name 2-Bromo-2-methylbutanoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-2-methylbutanoyl bromide
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2-Bromo-2-methylbutanoyl bromide
Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1
Citations
F D'Angeli, P Marchetti, V Bertolasi - The Journal of Organic …, 1995 - ACS Publications
Bromine displacement by a primary, secondary, or tertiary amine, or methanol, in chiral nonracemic (S)-2-bromopropanamides 1 occurs with high yields and stereoselectivity. Soluble Ag…
Number of citations: 24 pubs.acs.org

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